

An In-depth Technical Guide to Dimethyl (p-methoxybenzylidene)malonate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Dimethyl (p-methoxybenzylidene)malonate
CAS No.:	7443-25-6
Cat. No.:	B1294992

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Dimethyl (p-methoxybenzylidene)malonate**, focusing on its core physicochemical properties, a representative experimental protocol for its synthesis, and its primary applications.

Core Properties and Data

Dimethyl (p-methoxybenzylidene)malonate, also known by synonyms such as Dimethyl 4-methoxybenzylidenemalonate and Sanduvor PR 25, is an organic carboxylic acid ester.[1][2] Its primary application is as a unique ultraviolet (UV) absorber, offering excellent absorption in the UVB range.[1] A key advantage is its colorless nature, which prevents discoloration in materials, and it does not form colored complexes with metal ions.[1] Beyond its use in materials science, it also serves as a versatile intermediate and building block in organic synthesis, including the production of pharmaceutical compounds.[3]

The quantitative properties of **Dimethyl (p-methoxybenzylidene)malonate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	250.25 g/mol	[3][4][5][6][7]
Molecular Formula	C ₁₃ H ₁₄ O ₅	[2][4][5]
CAS Number	7443-25-6	[1][2][3]
IUPAC Name	dimethyl 2-[(4-methoxyphenyl)methylidene]propanedioate	[4]
Melting Point	56-57 °C	[2]
Boiling Point	335.5 °C at 760 mmHg	[2][8]
Density	1.187 g/cm ³	[2][8]
Flash Point	145.9 °C	[2]
Water Solubility	91 mg/L at 20 °C	[2]
Appearance	White to almost white crystalline powder	[6]

Experimental Protocol: Synthesis via Knoevenagel Condensation

The most common method for synthesizing **Dimethyl (p-methoxybenzylidene)malonate** is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (p-anisaldehyde) with an active methylene compound (dimethyl malonate).

Objective: To synthesize **Dimethyl (p-methoxybenzylidene)malonate** from p-anisaldehyde and dimethyl malonate.

Materials:

- p-Anisaldehyde (4-methoxybenzaldehyde)

- Dimethyl malonate
- Piperidine (catalyst)
- Acetic acid (co-catalyst)
- Toluene (solvent)
- Ethanol (for recrystallization)
- Standard reflux apparatus (round-bottom flask, condenser)
- Dean-Stark trap (optional, for water removal)
- Magnetic stirrer and hot plate
- Separatory funnel
- Büchner funnel and filter paper

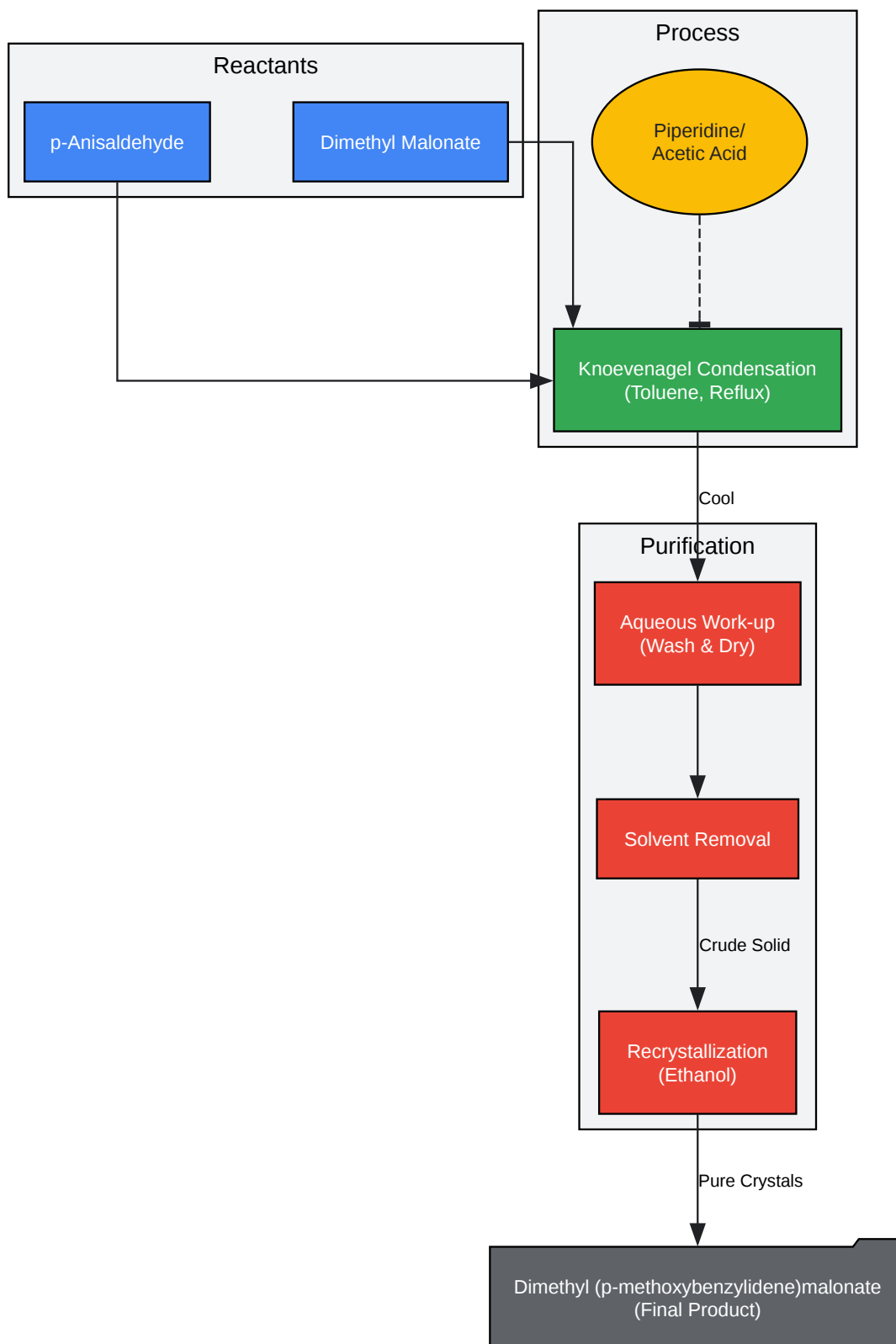
Methodology:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), and toluene as the solvent.
- **Catalyst Addition:** Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and a smaller amount of acetic acid to the mixture. The piperidine acts as a base to deprotonate the dimethyl malonate, while the acid facilitates the dehydration step.
- **Reflux:** Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in a Dean-Stark trap or by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with dilute hydrochloric acid (to neutralize the piperidine), saturated sodium bicarbonate solution, and brine.

- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as hot ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
- Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The final product can be characterized by its melting point and spectroscopic methods (^1H NMR, ^{13}C NMR, IR).

Visualization of Synthesis Workflow

The logical flow of the Knoevenagel condensation synthesis is depicted below.



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- [To cite this document: BenchChem. \[An In-depth Technical Guide to Dimethyl \(p-methoxybenzylidene\)malonate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1294992/docs#an-in-depth-technical-guide-to-dimethyl-p-methoxybenzylidene-malonate\]](#)

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